molecular formula C13H20ClN B13149367 4-(3-Methyl-benzyl)-piperidine hydrochloride CAS No. 1170931-79-9

4-(3-Methyl-benzyl)-piperidine hydrochloride

Cat. No.: B13149367
CAS No.: 1170931-79-9
M. Wt: 225.76 g/mol
InChI Key: ZSABZNBQLCNDHH-UHFFFAOYSA-N
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Description

4-(3-Methyl-benzyl)-piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 3-methyl-benzyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methyl-benzyl)-piperidine hydrochloride typically involves the reaction of 3-methyl-benzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene or ethanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methyl-benzyl)-piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the benzyl group is substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-(3-Methyl-benzyl)-piperidine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-Methyl-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-Benzyl-piperidine hydrochloride
  • 4-(4-Methyl-benzyl)-piperidine hydrochloride
  • 4-(2-Methyl-benzyl)-piperidine hydrochloride

Comparison: 4-(3-Methyl-benzyl)-piperidine hydrochloride is unique due to the presence of the 3-methyl group on the benzyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, making it a valuable tool in research and development.

Properties

CAS No.

1170931-79-9

Molecular Formula

C13H20ClN

Molecular Weight

225.76 g/mol

IUPAC Name

4-[(3-methylphenyl)methyl]piperidine;hydrochloride

InChI

InChI=1S/C13H19N.ClH/c1-11-3-2-4-13(9-11)10-12-5-7-14-8-6-12;/h2-4,9,12,14H,5-8,10H2,1H3;1H

InChI Key

ZSABZNBQLCNDHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC2CCNCC2.Cl

Origin of Product

United States

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